

# Elucidating the Structure of 2,2',4'-Trichloroacetophenone: A Technical Guide

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## Compound of Interest

Compound Name: 2,2,2',4'-Tetrachloroacetophenone

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This technical guide provides an in-depth analysis of the structural elucidation of 2,2',4'-trichloroacetophenone, a key intermediate in the synthesis of antifungal agents. This document outlines the spectroscopic data, experimental protocols for its synthesis and purification, and its role in relevant biological pathways.

## Chemical Identity and Physical Properties

2,2',4'-Trichloroacetophenone is a chlorinated aromatic ketone with the chemical formula  $C_8H_5Cl_3O$ .<sup>[1]</sup> It is also known by several synonyms, including 2,4-dichlorophenacyl chloride and  $\omega$ ,2,4-trichloroacetophenone.<sup>[2]</sup> The compound is a solid at room temperature and is incompatible with strong oxidizers and bases.<sup>[1]</sup>

Property	Value	Reference
CAS Number	4252-78-2	[2]
Molecular Formula	C <sub>8</sub> H <sub>5</sub> Cl <sub>3</sub> O	[1]
Molecular Weight	223.48 g/mol	[1][2]
Appearance	Yellow crystalline powder	[1]
Melting Point	47-54 °C	[1][2]
Boiling Point	130-135 °C at 4 mmHg	[1][2]
Solubility	Insoluble in water	[1]

## Spectroscopic Data for Structural Elucidation

The structural confirmation of 2,2',4'-trichloroacetophenone is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data is predicted as experimental spectra were not publicly available. Predictions are based on computational algorithms and provide an estimation of the chemical shifts.

#### <sup>1</sup>H NMR (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the chloroacetyl group.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.8	d	1H	H-6'
~7.6	d	1H	H-3'
~7.5	dd	1H	H-5'
~4.8	s	2H	-CH <sub>2</sub> Cl

### <sup>13</sup>C NMR (Predicted)

The carbon-13 NMR spectrum will show distinct signals for each carbon atom in the molecule.

Chemical Shift (ppm)	Assignment
~189	C=O
~138	C-1'
~136	C-2'
~134	C-4'
~131	C-6'
~130	C-5'
~128	C-3'
~46	-CH <sub>2</sub> Cl

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The major fragments observed in the mass spectrum of 2,2',4'-trichloroacetophenone are summarized below.

m/z	Relative Intensity	Putative Fragment
173	Base Peak	$[\text{C}_7\text{H}_4\text{Cl}_2\text{O}]^+$
175	High	Isotope peak of $[\text{C}_7\text{H}_4\text{Cl}_2\text{O}]^+$
145	Medium	$[\text{C}_6\text{H}_3\text{Cl}_2]^+$
222	Low	$[\text{M}]^+$ (Molecular Ion)

## Infrared (IR) Spectroscopy

Note: The following IR data is predicted as an experimental spectrum was not publicly available. Predictions are based on computational algorithms and provide an estimation of the vibrational frequencies.

The IR spectrum reveals the presence of key functional groups within the molecule.

Wavenumber ( $\text{cm}^{-1}$ )	Vibrational Mode
~3100-3000	Aromatic C-H stretch
~1700	C=O stretch (ketone)
~1600-1450	Aromatic C=C stretch
~850-800	C-Cl stretch
~750-700	C-H out-of-plane bend

## Experimental Protocols

### Synthesis of 2,2',4'-Trichloroacetophenone via Friedel-Crafts Acylation

This protocol describes the synthesis of 2,2',4'-trichloroacetophenone from 1,3-dichlorobenzene and chloroacetyl chloride using a Lewis acid catalyst.

Materials:

- 1,3-Dichlorobenzene
- Chloroacetyl chloride
- Anhydrous aluminum trichloride ( $\text{AlCl}_3$ )
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Ice
- Concentrated Hydrochloric Acid ( $\text{HCl}$ )
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous sodium carbonate ( $\text{Na}_2\text{CO}_3$ )
- Ethanol

Procedure:

- To a stirred mixture of 1,3-dichlorobenzene (14.6 g, 0.1 mol) and anhydrous aluminum trichloride (21.3 g, 0.16 mol), add chloroacetyl chloride (12.4 g, 0.11 mol) dropwise at room temperature. Control the addition rate to maintain the reaction temperature below 30 °C.
- Stir the mixture at 30 °C for 3 hours.
- Carefully pour the reaction mixture into a mixture of ice and water (100 g) containing concentrated hydrochloric acid (5 mL).
- Extract the resulting dark brown oil with dichloromethane (3 x 40 mL).
- Wash the combined organic layers with brine (40 mL).
- Dry the organic phase over anhydrous sodium carbonate overnight.
- Filter off the desiccant and remove the solvent under reduced pressure to obtain a yellow solid.

## Purification by Recrystallization

Procedure:

- Dissolve the crude solid in a minimal amount of hot ethanol.
- Allow the solution to cool slowly to room temperature to form crystals.
- Cool the mixture in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold ethanol.
- Dry the purified crystals under vacuum. This procedure should yield a white solid with a yield of approximately 93.1%.<sup>[3]</sup>

## Visualization of Key Processes

### Chemical Structure

Figure 2. Workflow for Structure Elucidation

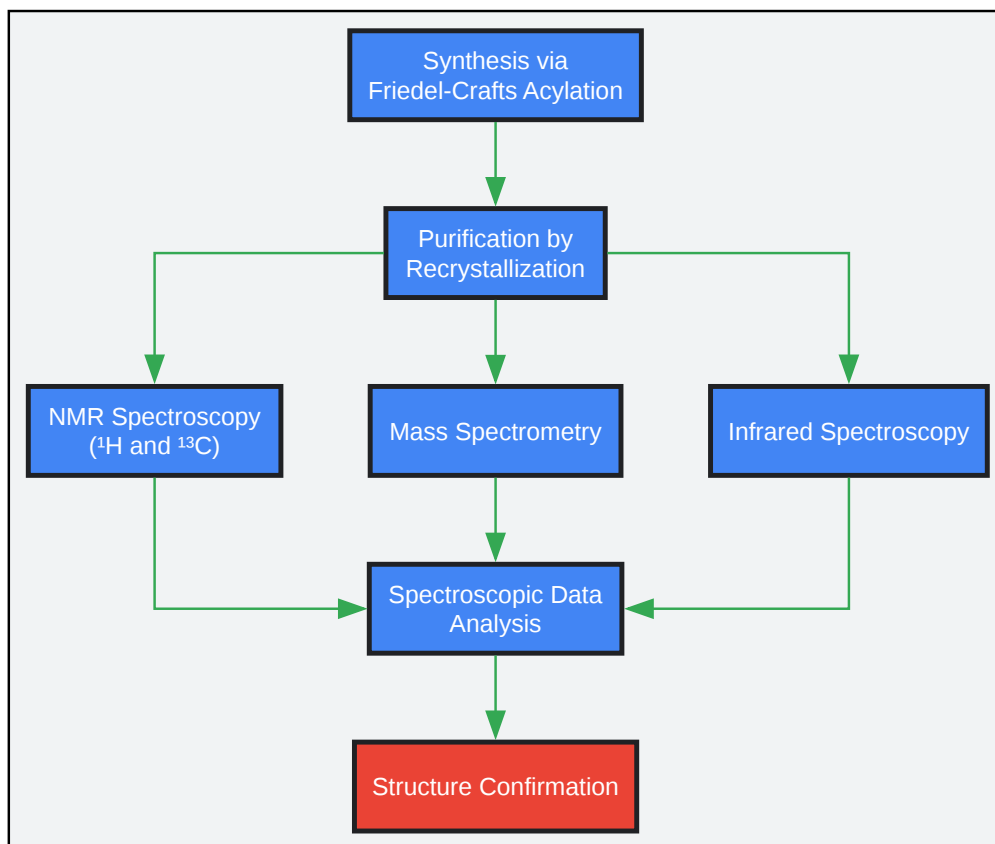


Figure 3. Synthesis of 2,2',4'-Trichloroacetophenone

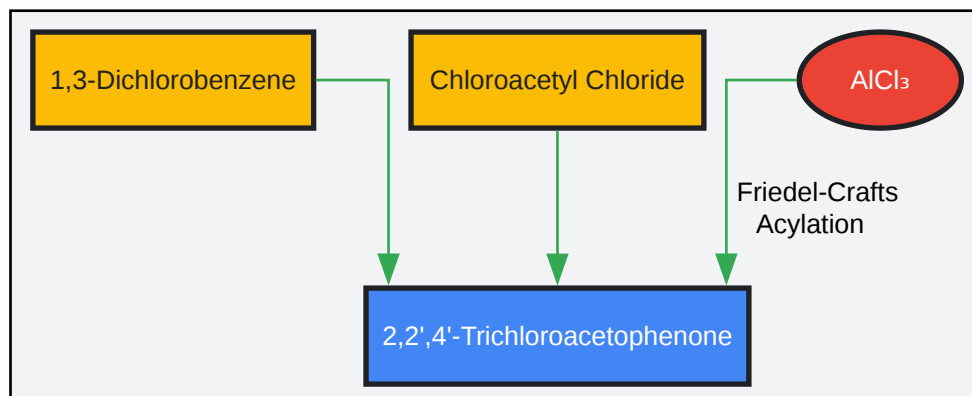
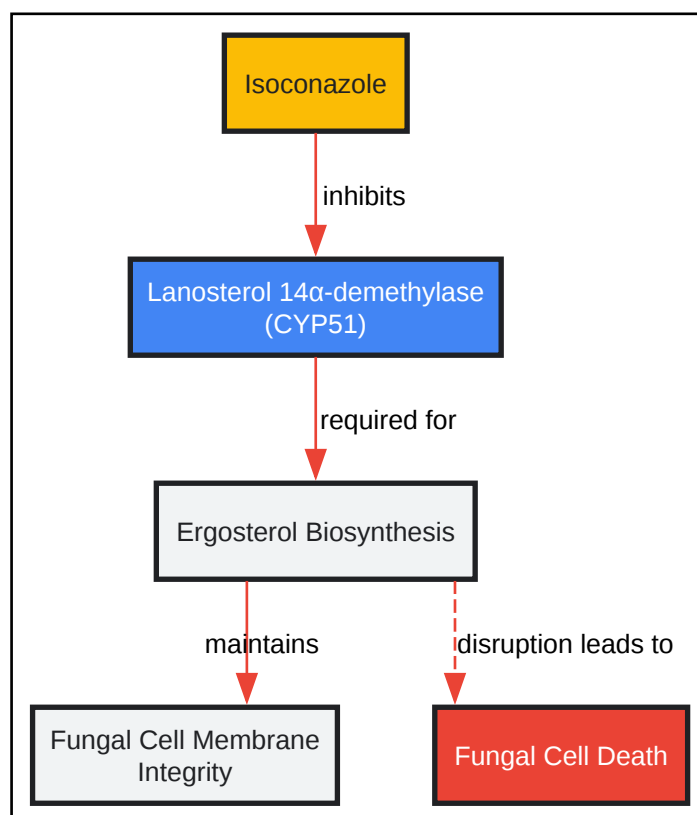


Figure 4. Mechanism of Action of Isoconazole





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